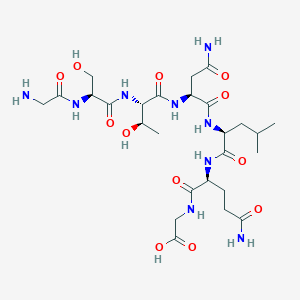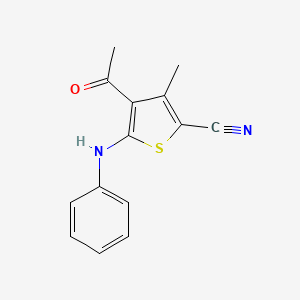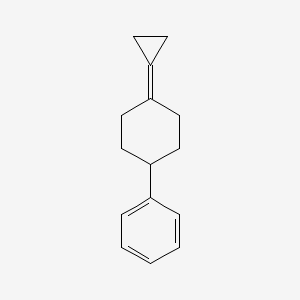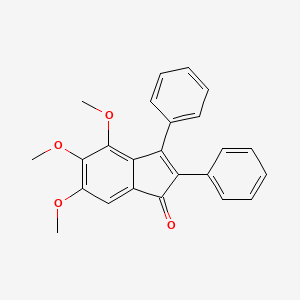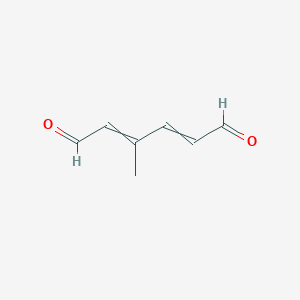
3-Methylhexa-2,4-dienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexa-2,4-dienedial is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of two aldehyde groups and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienedial can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbut-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylhexa-2,4-diene. This process uses a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexa-2,4-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The diene system allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methylhexa-2,4-dienoic acid.
Reduction: 3-Methylhexa-2,4-dien-1-ol.
Substitution: 3-Methyl-4,5-dihalohexa-2-enal.
Scientific Research Applications
3-Methylhexa-2,4-dienedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methylhexa-2,4-dienedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. The conjugated diene system also allows for various addition reactions. Molecular targets include nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the aldehyde groups, making it less reactive in certain types of reactions.
Hexa-2,4-dienal: Similar structure but without the methyl group, affecting its reactivity and properties.
2,4-Hexadienoic acid: Contains carboxylic acid groups instead of aldehydes, leading to different chemical behavior.
Uniqueness
3-Methylhexa-2,4-dienedial is unique due to its combination of aldehyde groups and a conjugated diene system. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
666821-33-6 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-methylhexa-2,4-dienedial |
InChI |
InChI=1S/C7H8O2/c1-7(4-6-9)3-2-5-8/h2-6H,1H3 |
InChI Key |
CKKJDVNPDKVHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)

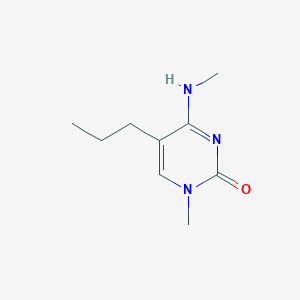


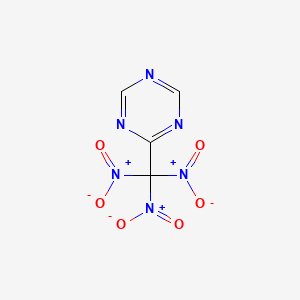
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
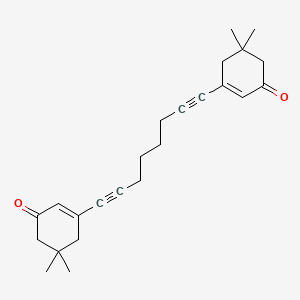
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
